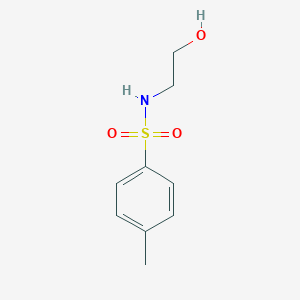

N-(2-hydroxyethyl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-8-2-4-9(5-3-8)14(12,13)10-6-7-11/h2-5,10-11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIWTWXTZDDNTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365476 | |

| Record name | N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14316-14-4 | |

| Record name | N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14316-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-hydroxyethyl)-4-methylbenzenesulfonamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, also known by synonyms such as N-(2-Hydroxyethyl)-p-toluenesulfonamide and N-Tosylethanolamine, is an organic compound with the CAS Number 14316-14-4 .[1] This molecule belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry renowned for a wide spectrum of biological activities.[2] Structurally, it features a p-toluenesulfonyl group (tosyl group) attached to an ethanolamine moiety. The presence of the sulfonamide functional group, combined with a terminal hydroxyl group, makes this compound a versatile intermediate and building block in organic synthesis, particularly in the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

This compound is typically a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 14316-14-4 | [1] |

| Molecular Formula | C₉H₁₃NO₃S | |

| Molecular Weight | 215.27 g/mol | |

| Melting Point | 55-57 °C | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and various organic solvents | |

| InChI Key | SIIWTWXTZDDNTI-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCCO | [1] |

Synthesis of this compound

The synthesis of this compound is a classic example of nucleophilic substitution, specifically the reaction of a primary amine with a sulfonyl chloride. The general approach involves the reaction of ethanolamine with p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-substituted sulfonamides.[3][4]

Materials:

-

Ethanolamine

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Pyridine or an aqueous solution of potassium hydroxide (KOH)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethanolamine (1.0 equivalent) in dichloromethane.

-

Cool the solution in an ice bath.

-

Dissolve p-toluenesulfonyl chloride (1.0 to 1.1 equivalents) in a separate portion of dichloromethane and add it to a dropping funnel.

-

Add the p-toluenesulfonyl chloride solution dropwise to the stirred ethanolamine solution.

-

After the addition is complete, add a base to the reaction mixture. If using pyridine (1.1 to 1.5 equivalents), it can be added to the initial ethanolamine solution. If using aqueous KOH, it should be added cautiously after the p-toluenesulfonyl chloride addition.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: Dichloromethane is a common choice due to its inert nature and ability to dissolve both reactants.

-

Base: A base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Pyridine can also act as a nucleophilic catalyst. Aqueous KOH is a cost-effective alternative.[3][4]

-

Workup: The aqueous washes are designed to remove unreacted starting materials, the base, and salts, leading to a purer crude product before the final purification step.

Applications in Drug Discovery and Development

The sulfonamide functional group is a key pharmacophore in a multitude of approved drugs, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[2] this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Pharmaceutical Intermediate

The primary utility of this compound in drug development lies in its role as a versatile intermediate. The terminal hydroxyl group provides a reactive handle for further chemical modifications, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution reactions. This allows for the facile introduction of the p-toluenesulfonamide moiety into larger, more complex molecular scaffolds.

Potential Therapeutic Areas

While specific biological activity data for this compound is not extensively reported in publicly available literature, its structural motifs suggest potential for exploration in several therapeutic areas:

-

Antibacterial Agents: The sulfonamide group is a classic feature of sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.

-

Carbonic Anhydrase Inhibitors: Many sulfonamides are known to inhibit carbonic anhydrase, an enzyme family with roles in various physiological processes. This has led to the development of diuretics and treatments for glaucoma.

-

Anticancer Agents: A number of sulfonamide-containing compounds have shown promise as anticancer agents, targeting various pathways involved in tumor growth and proliferation.

-

Anti-inflammatory Drugs: Certain sulfonamides exhibit anti-inflammatory properties, with celecoxib being a well-known example of a selective COX-2 inhibitor.

The synthesis of derivatives from this compound allows for the exploration of these and other potential therapeutic applications.

Caption: Potential applications of this compound derivatives in drug discovery.

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable and versatile chemical compound with significant potential in the field of drug discovery and development. Its straightforward synthesis, coupled with the presence of both a sulfonamide pharmacophore and a modifiable hydroxyl group, makes it an attractive starting material for the creation of new molecular entities with a wide range of potential therapeutic applications. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in the research laboratory.

References

- Tahir, M. H., et al. (2018). N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide.

-

Vedantu. (n.d.). The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE. Retrieved from [Link]

-

PubChem. (n.d.). N-Allyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. Retrieved from [Link]

-

Sarthaks eConnect. (2021, November 19). What is the action of p-toluene sulphonyl chloride on ethyl amine and diethyl amine?. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis, characterisation, biological evaluation and in silico studies of sulphonamide Schiff bases. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2019, December 15). Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors. Retrieved from [Link]

-

ScienceDirect. (n.d.). Experimental and computational approach on p-toluenesulfonamide and its derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p. 943. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H13NO3S). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of p-toluenesulfonamide. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from [Link]

-

PubMed. (1986, November 3). Synthesis and biological evaluation of N alpha-hydroxysulfonyl-[Nle28,31]-CCK26-33. Retrieved from [Link]

-

MDPI. (n.d.). Mesoporous Silica Xerogels Prepared by p-toluenesulfonic Acid-Assisted Synthesis: Piperazine-Modification and CO2 Adsorption. Retrieved from [Link]

- Google Patents. (n.d.). CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide.

-

ResearchGate. (n.d.). Synthesis of p-carboxy-benzenesulfonamide by oxidization of p-toluenesulfonamide with hydrogen peroxide under microwave irradiation. Retrieved from [Link]

Sources

- 1. This compound | C9H13NO3S | CID 1895595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE [vedantu.com]

"N-(2-hydroxyethyl)-4-methylbenzenesulfonamide" chemical properties

An In-depth Technical Guide to the Chemical Properties of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a bifunctional organic compound of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its core chemical properties, synthesis, reactivity, and characterization, offering field-proven insights beyond a simple recitation of data.

Core Molecular Identity and Physicochemical Profile

This compound, also known by synonyms such as N-Tosylethanolamine and N-(2-Hydroxyethyl)-p-toluenesulfonamide, possesses the CAS Number 14316-14-4.[1][2][3] Its structure is characterized by a p-toluenesulfonyl group (tosyl group) attached to the nitrogen of an ethanolamine moiety. This unique combination imparts a duality of chemical character: the tosyl group provides rigidity and hydrophobicity, while the hydroxyethyl group introduces a polar, reactive site for hydrogen bonding and further functionalization.[2] This structure makes it a valuable intermediate in the synthesis of more complex molecules.[4]

The compound typically presents as a white to off-white solid, a physical characteristic consistent with its moderate molecular weight and potential for crystalline packing.[2] Its solubility in both water and various organic solvents is a direct consequence of its dual functional groups, enhancing its versatility in a range of reaction media.[2]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 14316-14-4 | [1][5] |

| Molecular Formula | C₉H₁₃NO₃S | [1][4] |

| Molecular Weight | 215.27 g/mol | [1] |

| Melting Point | 55-57 °C | [5] |

| Boiling Point | 380.2 °C at 760 mmHg | [5] |

| Physical Form | Solid | |

| Appearance | White to off-white | [2] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCCO | [1] |

| InChIKey | SIIWTWXTZDDNTI-UHFFFAOYSA-N | [1] |

Synthesis: A Validated Protocol

The most direct and widely employed synthesis of this compound involves the reaction between p-toluenesulfonyl chloride (TsCl) and 2-aminoethanol (ethanolamine).[5] This is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is essential.[6][7] Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl drives the equilibrium towards the product and prevents the protonation of the ethanolamine reactant, which would render it non-nucleophilic.

-

Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is preferred.[6][8] These solvents effectively dissolve the reactants without participating in the reaction.

-

Temperature Control: The reaction is exothermic. Initial addition of reactants is typically performed at low temperatures (e.g., 0 °C) to control the reaction rate, minimize side reactions, and ensure selective N-tosylation over potential O-tosylation.[9]

Diagram 1: Synthetic Workflow```dot

Caption: Potential transformations of this compound.

Safety and Handling

As with any chemical reagent, proper handling is crucial. This compound is classified as harmful and an irritant.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1]* Signal Word: Warning. * Pictogram: GHS07 (Exclamation Mark). Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [10]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. [10][11]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [11]* Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. [10]

Conclusion

This compound is a versatile and accessible chemical building block. Its well-defined synthesis, dual-functional nature, and predictable reactivity make it an important intermediate for constructing a wide array of more complex molecules for applications in pharmaceutical and materials science. A thorough understanding of its properties, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting.

References

-

This compound | C9H13NO3S | CID 1895595. (n.d.). PubChem. Retrieved from [Link]

-

This compound | CAS#:14316-14-4. (n.d.). Chemsrc. Retrieved from [Link]

-

N-Allyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | C12H17NO3S | CID 53396885. (n.d.). PubChem. Retrieved from [Link]

-

N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3181. National Center for Biotechnology Information. Retrieved from [Link]

-

N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide | C11H17NO4S | CID 81565. (n.d.). PubChem. Retrieved from [Link]

-

Tosylation of ethanolamine (??). (2017). Sciencemadness.org. Retrieved from [Link]

-

Hoogenboom, R., et al. (2007). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Arkivoc, 2008(3), 115-126. National Center for Biotechnology Information. Retrieved from [Link]

-

N-Ethyl-4-methylbenzenesulfonamide. (2018). SIELC Technologies. Retrieved from [Link]

-

This compound (C9H13NO3S). (n.d.). PubChemLite. Retrieved from [Link]

-

Alcohol to Tosylate using Tosyl Cl, base. (n.d.). Organic Synthesis. Retrieved from [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. (2013, January 22). Leah4sci. YouTube. Retrieved from [Link]

-

Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2020). Molecules, 25(21), 5173. MDPI. Retrieved from [Link]

Sources

- 1. This compound | C9H13NO3S | CID 1895595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 14316-14-4: N-(2-Hydroxyethyl)-4-methylbenzenesulfonam… [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 14316-14-4 [chemicalbook.com]

- 5. CAS#:14316-14-4 | this compound | Chemsrc [chemsrc.com]

- 6. N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sciencemadness Discussion Board - Tosylation of ethanolamine (??) - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to N-(2-hydroxyethyl)-4-methylbenzenesulfonamide: Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, a molecule of significant interest in medicinal chemistry and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's molecular architecture, spectroscopic signature, synthesis, and explores its potential as a scaffold for novel therapeutic agents.

Introduction: The Sulfonamide Scaffold in Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the backbone of a wide array of therapeutic agents. Since the discovery of the antibacterial properties of sulfanilamide, this moiety has been extensively explored, leading to the development of drugs with diverse pharmacological activities, including antibacterial, antifungal, antihypertensive, and antiprotozoal effects.[1] The incorporation of various side chains and heterocyclic systems onto the sulfonamide core continues to be a fruitful strategy for the discovery of novel drugs with enhanced potency and selectivity.[1] this compound, also known as N-tosylethanolamine, represents a key building block within this chemical space, combining the well-established p-toluenesulfonyl (tosyl) group with a versatile hydroxyethyl side chain. The tosyl group often serves as a protecting group for amines in organic synthesis, while the primary alcohol offers a reactive handle for further molecular elaboration.[2] This unique combination of features makes it a valuable intermediate for creating libraries of compounds for biological screening.

Molecular Structure and Physicochemical Properties

This compound is a white to off-white solid organic compound.[3] Its structure is characterized by a central sulfonamide linkage connecting a p-tolyl group to an ethanolamine moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Synonyms | N-(2-Hydroxyethyl)-p-toluenesulfonamide, N-Tosylethanolamine | [4] |

| CAS Number | 14316-14-4 | [4] |

| Molecular Formula | C₉H₁₃NO₃S | [4] |

| Molecular Weight | 215.27 g/mol | [4] |

| Melting Point | 55-57 °C | Sigma-Aldrich |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Me [label="CH3", fontcolor="#202124"]; S [label="S", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; O1_S [label="O", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2_S [label="O", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; N [label="NH", fontcolor="#202124"]; C_ethyl1 [label="CH2", fontcolor="#202124"]; C_ethyl2 [label="CH2", fontcolor="#202124"]; O_H [label="OH", fontcolor="#202124"];

// Edges for benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for substituents C4 -- C_Me; C1 -- S; S -- O1_S [style=double]; S -- O2_S [style=double]; S -- N; N -- C_ethyl1; C_ethyl1 -- C_ethyl2; C_ethyl2 -- O_H;

// Positioning C1 [pos="0,0!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-1.2,-2.1!"]; C4 [pos="0,-2.8!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="1.2,-0.7!"]; C_Me [pos="0,-4.2!"]; S [pos="0,1.5!"]; O1_S [pos="-1.2,2.2!"]; O2_S [pos="1.2,2.2!"]; N [pos="0,3!"]; C_ethyl1 [pos="0,4.5!"]; C_ethyl2 [pos="0,6!"]; O_H [pos="0,7.5!"]; }

Caption: 2D Molecular Structure of this compound.

Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

Ethanolamine

-

p-Toluenesulfonyl chloride (Tosyl chloride)

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve ethanolamine (1.0 equivalent) in dichloromethane.

-

To this solution, add pyridine (1.1 equivalents) as a base.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in dichloromethane to the reaction mixture with stirring.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the pyridine and solvent under reduced pressure (in vacuo).

-

The crude product can be purified by crystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield the final product as a white solid.

Causality of Experimental Choices: The use of a base is crucial to scavenge the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Dichloromethane is a common solvent for this type of reaction due to its inertness and ability to dissolve both reactants. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. Purification by crystallization is an effective method for obtaining a high-purity solid product.

Spectroscopic Analysis and Structural Elucidation

The molecular structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for each type of proton in the molecule. The aromatic protons of the p-tolyl group typically appear as two doublets in the range of 7.2-7.8 ppm. The methyl group protons will be a singlet at around 2.4 ppm. The two methylene groups of the hydroxyethyl chain will appear as triplets, with the one adjacent to the nitrogen being more deshielded (around 3.1-3.3 ppm) than the one adjacent to the hydroxyl group (around 3.6-3.8 ppm). The hydroxyl and amine protons will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.[6]

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. The aromatic carbons will resonate in the 127-144 ppm region. The methyl carbon will be upfield at approximately 21 ppm. The two methylene carbons of the ethyl group will appear in the 45-65 ppm range.[6]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic CH (ortho to SO₂) | ~7.7 (d) | ~129.7 |

| Aromatic CH (meta to SO₂) | ~7.3 (d) | ~127.2 |

| Aromatic C-S | - | ~136.9 |

| Aromatic C-CH₃ | - | ~143.5 |

| -CH₃ | ~2.4 (s) | ~21.5 |

| -NH-CH₂- | ~3.2 (t) | ~47.3 |

| -CH₂-OH | ~3.7 (t) | ~61.5 |

| -NH- | variable (br s) | - |

| -OH | variable (br s) | - |

| Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.[7][8] |

Infrared (IR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.[9]

-

N-H stretch: A moderate absorption band around 3100-3500 cm⁻¹.[9]

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

S=O stretch (sulfonamide): Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 215). The fragmentation pattern will be characteristic of the structure. Common fragmentation pathways for sulfonamides involve cleavage of the S-N and S-C bonds. The loss of the tolyl group (C₇H₇, m/z = 91) or the entire p-toluenesulfonyl group (C₇H₇SO₂, m/z = 155) are expected. Fragmentation of the hydroxyethyl side chain, such as the loss of CH₂OH (m/z = 31), is also likely.[10]

Potential Applications in Drug Development

While specific biological activities for this compound are not extensively documented, its structural motifs are present in numerous pharmacologically active compounds. The sulfonamide core is a well-established pharmacophore with a broad range of therapeutic applications.[1]

The N-(2-hydroxyethyl) moiety is also of significant interest. For instance, N-acylethanolamines are a class of endogenous lipid signaling molecules with roles in pain and inflammation.[11] The ethanolamine backbone of the title compound provides a structural similarity that could be explored for potential modulation of these pathways.

Furthermore, the primary alcohol of this compound serves as a versatile synthetic handle. It can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, allowing for the generation of a diverse library of derivatives. These derivatives can then be screened for a wide range of biological activities, including but not limited to:

-

Antimicrobial agents: Building upon the known antibacterial and antifungal properties of sulfonamides.[1]

-

Enzyme inhibitors: The sulfonamide group can act as a zinc-binding group in metalloenzymes or mimic the transition state of enzymatic reactions.

-

Receptor modulators: The overall shape and electronic properties of the molecule can be tailored to interact with specific receptor binding pockets.

The development of new sulfonamide derivatives is an active area of research, with studies continually reporting novel compounds with promising antidiabetic and anticancer activities.[12][13] The title compound represents a valuable starting point for such drug discovery efforts.

Conclusion

This compound is a well-defined chemical entity with a straightforward synthesis and a molecular structure that is readily characterized by standard spectroscopic methods. Its true value for drug development professionals lies in its potential as a versatile building block. The combination of the proven sulfonamide pharmacophore and a modifiable hydroxyethyl side chain makes it an attractive scaffold for the design and synthesis of novel therapeutic agents targeting a wide range of diseases. Further investigation into the biological activities of this compound and its derivatives is warranted and holds promise for future drug discovery programs.

References

- Abbas, H. S., et al. (2018). Synthesis and Biological Evaluation of Sulfonamide Derivatives as Antimicrobial Agents. Acta Poloniae Pharmaceutica, 75(4), 849-863.

- Al-Ghorbani, M., et al. (2021). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 11(48), 30285-30302.

- Arshad, N., et al. (2012). N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3142.

- Chen, J., et al. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters, 16(9), 1860-1867.

-

ChemBK. (2024). N,N-Bis-(2-hydroxyethyl)-p-toluenesulfonamide. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1895595, this compound. Retrieved from [Link].

- Royal Society of Chemistry. (n.d.).

- Piomelli, D., & Sasso, O. (2014). N-acylethanolamine acid amidase (NAAA) inhibitors. Pharmacological research, 86, 23–29.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

-

ResearchGate. (n.d.). FTIR Spectra of bis(2hydroxyethyl)amine, stearic acid and synthezised... Retrieved from [Link]

-

Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. Tosyl group - Wikipedia [en.wikipedia.org]

- 3. tsijournals.com [tsijournals.com]

- 4. This compound | C9H13NO3S | CID 1895595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide

Abstract

This technical guide provides a detailed exploration of the synthesis of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, a valuable intermediate in various organic syntheses. Commonly known as N-Tosylethanolamine, this compound is typically prepared through the nucleophilic substitution reaction between ethanolamine and p-toluenesulfonyl chloride. This document offers an in-depth analysis of the underlying reaction mechanism, a step-by-step experimental protocol validated by established literature, methods for purification and characterization, and critical safety considerations. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes theoretical principles with practical, field-proven insights to ensure a reproducible and efficient synthesis pathway.

Introduction and Theoretical Framework

This compound (CAS 14316-14-4) is a bifunctional organic molecule featuring a hydroxyl group and a sulfonamide linkage.[1][2] The presence of the tosyl (p-toluenesulfonyl) group makes the nitrogen atom significantly less nucleophilic compared to the parent amine, effectively protecting it while leaving the hydroxyl group available for further chemical transformations.[3] This characteristic makes it a useful building block in the synthesis of more complex molecules.[1]

The primary and most efficient pathway for its synthesis involves the reaction of ethanolamine with p-toluenesulfonyl chloride (TsCl).[4] This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl sulfur center.

Reaction Mechanism

The synthesis hinges on the differential nucleophilicity of the two functional groups in ethanolamine: the primary amine (-NH₂) and the primary alcohol (-OH). The nitrogen atom of the amine is a stronger nucleophile than the oxygen atom of the alcohol. Consequently, it selectively attacks the electrophilic sulfur atom of the p-toluenesulfonyl chloride.

The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethanolamine attacks the sulfur atom of TsCl. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The chloride ion, being a good leaving group, is expelled, and the sulfonamide bond (S-N) is formed.

-

Deprotonation: The reaction generates hydrochloric acid (HCl) as a byproduct. A base, such as triethylamine or pyridine, is essential in the reaction mixture to neutralize the HCl.[5] Without a base, the newly formed HCl would protonate the unreacted ethanolamine, forming an ammonium salt. This deactivates the ethanolamine, rendering it non-nucleophilic and halting the reaction.

Potential side reactions include the O-tosylation of the alcohol group to form a ditosylated product or further reactions if conditions are not carefully controlled. However, the higher nucleophilicity of the amine ensures that N-tosylation is the predominant reaction pathway.[3][6]

Experimental Protocol: Synthesis of this compound

This protocol is a synthesized methodology based on standard procedures for the tosylation of amino alcohols.[4][5]

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Molar Eq. | Amount (for 0.1 mol scale) |

| Ethanolamine | 141-43-5 | C₂H₇NO | 61.08 | 1.0 | 6.11 g (5.9 mL) |

| p-Toluenesulfonyl Chloride (TsCl) | 98-59-9 | C₇H₇ClO₂S | 190.65 | 1.05 | 20.02 g |

| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | 1.2 | 12.14 g (16.7 mL) |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | - | ~250 mL |

| Hydrochloric Acid (1M aq.) | 7647-01-0 | HCl | 36.46 | - | As needed for work-up |

| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | NaHCO₃ | 84.01 | - | As needed for work-up |

| Saturated Sodium Chloride (Brine) | 7647-14-5 | NaCl | 58.44 | - | As needed for work-up |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | - | As needed for drying |

Equipment

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for recrystallization (Erlenmeyer flasks, Büchner funnel)

-

Vacuum filtration setup

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, dissolve ethanolamine (6.11 g, 0.1 mol) and triethylamine (12.14 g, 0.12 mol) in 150 mL of dichloromethane (DCM).

-

Cooling: Cool the stirred solution to 0-5 °C using an ice bath.

-

Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (20.02 g, 0.105 mol) in 100 mL of DCM and add this solution to the dropping funnel. Add the TsCl solution dropwise to the ethanolamine solution over approximately 30-45 minutes. It is critical to maintain the internal reaction temperature below 10 °C during the addition to minimize side reactions.[4] A white precipitate of triethylamine hydrochloride will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the mixture stir for 12-16 hours (overnight) to ensure the reaction goes to completion.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 1:1 hexane:ethyl acetate. The disappearance of the ethanolamine spot and the appearance of a new, less polar product spot indicate reaction progression.

-

Work-up:

-

Pour the reaction slurry into a separatory funnel containing 150 mL of cold 1M HCl. Shake the funnel, releasing pressure periodically. Separate the organic layer.

-

Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.[7]

-

Dry the separated organic layer over anhydrous magnesium sulfate.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the DCM. A pale yellow or off-white solid crude product will be obtained.

-

Purification:

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene/petroleum ether.[4]

-

Dissolve the crude product in a minimum amount of hot ethanol. Slowly add water until the solution becomes cloudy. Reheat gently until the solution is clear again, then allow it to cool slowly to room temperature and finally in an ice bath to maximize crystal formation.

-

Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

-

Characterization: The final product should be a white solid with a melting point of approximately 55-57 °C. Confirm the identity and purity using analytical techniques as described in the next section.

Characterization and Analysis

To ensure the successful synthesis and purity of this compound, the following analytical methods are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the tosyl group (two doublets), the methyl group on the aromatic ring (a singlet), and the two methylene groups of the ethyl chain (two triplets), as well as signals for the -OH and -NH protons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₉H₁₃NO₃S, MW = 215.27 g/mol ).[2]

-

Infrared (IR) Spectroscopy: To identify key functional groups. Expect to see characteristic absorption bands for O-H stretching (broad, ~3400 cm⁻¹), N-H stretching (~3250 cm⁻¹), C-H stretching (~2900 cm⁻¹), and strong S=O stretching (asymmetric and symmetric, ~1320 and ~1150 cm⁻¹).

-

Melting Point Analysis: A sharp melting point in the expected range (55-57 °C) is a good indicator of purity.

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes. Reacts with water.

-

Ethanolamine: Corrosive. Causes skin and eye burns. Harmful if swallowed or inhaled.

-

Triethylamine (TEA): Flammable liquid and vapor. Toxic if inhaled and corrosive.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhaling fumes.

Dispose of all chemical waste in accordance with institutional and local regulations.

Visual Schematics

Reaction Pathway

Caption: Reaction scheme for the tosylation of ethanolamine.

Experimental Workflow

Caption: Step-by-step workflow for synthesis and purification.

References

-

ChemBK. N,N-Bis-(2-hydroxyethyl)-p-toluenesulfonamide. Available at: [Link]

-

Sciencemadness.org. (2017). Tosylation of ethanolamine (??). Available at: [Link]

-

Tahir, M. N., et al. (2012). N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

-

Bieber, L. W., & da Costa, R. C. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 903. Available at: [Link]

-

MDPI. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Available at: [Link]

-

PrepChem.com. Synthesis of p-toluenesulfonamide. Available at: [Link]

-

The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Available at: [Link]

-

Royal Society Publishing. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Available at: [Link]

-

MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Available at: [Link]

-

PubChemLite. This compound (C9H13NO3S). Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1895595, this compound. Available at: [Link]

- Google Patents. CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 81565, N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. Available at: [Link]

-

Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Available at: [Link]

-

Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. Available at: [Link]

Sources

- 1. This compound | 14316-14-4 [chemicalbook.com]

- 2. This compound | C9H13NO3S | CID 1895595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sciencemadness Discussion Board - Tosylation of ethanolamine (??) - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Characterization of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide: Focus on Melting Point Analysis

This guide provides a comprehensive technical overview of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, with a primary focus on the critical physicochemical parameter of its melting point. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental best practices, and the significance of melting point determination in ensuring material purity, identity, and stability.

Introduction: The Significance of a Sharp Melting Point

In the realm of pharmaceutical sciences and organic synthesis, the melting point is a fundamental and powerful indicator of a substance's identity and purity. For a crystalline solid like this compound, the temperature at which it transitions from a solid to a liquid phase is a characteristic physical property. A sharp and well-defined melting point range is a hallmark of a pure compound, whereas a broad or depressed melting range typically signifies the presence of impurities. This principle is rooted in the thermodynamics of phase transitions, where impurities disrupt the crystal lattice, requiring less energy to overcome the intermolecular forces holding the structure together.

This compound, a compound utilized in organic synthesis, possesses structural features such as a sulfonamide group and a hydroxyl group that can participate in hydrogen bonding.[1] These interactions contribute to its crystalline structure and, consequently, its distinct melting point. Accurate determination of this value is therefore a critical first step in its characterization, ensuring the reliability of subsequent experimental work and the quality of any final products.

Physicochemical Properties of this compound

A thorough understanding of a compound's properties is essential for its application. Below is a summary of the key physicochemical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 14316-14-4 | [2][3] |

| Molecular Formula | C₉H₁₃NO₃S | [2][4][5] |

| Molecular Weight | 215.27 g/mol | [2][5] |

| Melting Point | 55-57 °C | [2][4] |

| Appearance | White to Off-White Solid | [1] |

| Solubility | Soluble in water and various organic solvents. Slightly soluble in Chloroform and Methanol. | [1][2] |

The reported melting point of 55-57 °C serves as a crucial benchmark for laboratory analysis.[2][4] Any significant deviation from this range warrants further investigation into the sample's purity.

Experimental Protocol for Melting Point Determination: A Self-Validating System

The following protocol outlines a robust method for determining the melting point of this compound, designed to ensure accuracy and reproducibility. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Instrumentation and Materials

-

Melting Point Apparatus: A digital melting point apparatus with a calibrated thermometer and variable heating rate control is required.

-

Capillary Tubes: High-quality, thin-walled capillary tubes, sealed at one end.

-

Sample: this compound, finely powdered and thoroughly dried.

-

Reference Standard: A certified reference standard with a melting point near the expected range (e.g., benzophenone, m.p. 48.5 °C) for instrument calibration.

Step-by-Step Methodology

-

Instrument Calibration:

-

Rationale: To ensure the accuracy of the temperature readings, the apparatus must be calibrated against a known standard. This step establishes the trustworthiness of the measurements.

-

Procedure: Determine the melting point of the chosen reference standard. The observed melting point should be within the acceptable range specified for the standard. If not, the instrument's calibration should be adjusted according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Rationale: Proper sample preparation is critical for achieving a uniform heat transfer and a sharp, observable melting transition. The sample must be completely dry, as residual solvent can act as an impurity and depress the melting point.

-

Procedure:

-

Ensure the this compound sample is a fine, homogenous powder. If necessary, gently crush any large crystals with a spatula.

-

Load the sample into a capillary tube by tapping the open end into the powder, aiming for a packed column height of 2-3 mm.

-

Compact the sample by tapping the sealed end of the capillary tube on a hard surface or by dropping it through a long glass tube.

-

-

-

Melting Point Determination:

-

Rationale: A two-stage heating process is employed to enhance accuracy. A rapid initial heating brings the temperature close to the expected melting point, followed by a much slower rate to allow for thermal equilibrium as the sample melts. This ensures a precise determination of the melting range.

-

Procedure:

-

Insert the loaded capillary tube into the heating block of the apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C/min) to approach the expected melting point of 55 °C.

-

Approximately 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating at the slow rate and record the temperature at which the last solid crystal melts (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

-

-

Data Interpretation and Validation:

-

Rationale: A pure sample of this compound should exhibit a sharp melting range, typically no more than 2 °C. A broad range (e.g., > 2 °C) or a depressed range (starting below 55 °C) suggests the presence of impurities.

-

Procedure: Compare the experimentally determined melting range with the literature value of 55-57 °C.[2][4] If the results are outside this range, consider purification of the sample (e.g., recrystallization) and repeat the measurement.

-

Experimental Workflow Diagram

Caption: Workflow for accurate melting point determination.

Factors Influencing Melting Point and Causality

Understanding the factors that can affect the melting point is crucial for accurate interpretation of results.

-

Purity: As previously discussed, impurities disrupt the crystal lattice, leading to a lower and broader melting range. This is the most common cause of deviation from the literature value.

-

Polymorphism: Some compounds can exist in different crystalline forms (polymorphs), each with a unique melting point. While not extensively reported for this compound, it is a possibility for sulfonamides. The method of crystallization can influence which polymorph is obtained.

-

Heating Rate: An excessively fast heating rate does not allow for thermal equilibrium between the sample, the thermometer, and the heating block, resulting in an artificially high and broad melting range.

-

Sample Packing: A loosely packed sample will heat unevenly, leading to a wider melting range.

Synthesis and Purity Considerations

This compound is typically synthesized via the reaction of 2-aminoethanol with tosyl chloride.[4]

Caption: Synthesis of the target compound.

Potential impurities from this synthesis could include unreacted starting materials or by-products. Therefore, purification, typically by recrystallization, is a critical step to obtain a sample suitable for accurate melting point analysis. The sharpness of the melting point after recrystallization serves as a validation of the purification process's success.

Conclusion

The melting point of this compound, established at 55-57 °C, is a fundamental parameter for its identification and quality control. By adhering to a robust, self-validating experimental protocol, researchers can confidently verify the purity of their samples. This attention to detail in physicochemical characterization is a cornerstone of scientific integrity, ensuring the reliability and reproducibility of research and development outcomes in the pharmaceutical and chemical sciences.

References

-

CAS#:14316-14-4 | this compound . Chemsrc. [Link]

-

This compound | C9H13NO3S | CID 1895595 . PubChem. [Link]

-

N-Allyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | C12H17NO3S | CID 14041300 . PubChem. [Link]

-

N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide . National Center for Biotechnology Information. [Link]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide . European Journal of Chemistry. [Link]

Sources

An In-depth Technical Guide to the Solubility of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide

This guide provides a comprehensive overview of the solubility characteristics of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, a compound of interest in organic synthesis and potentially in pharmaceutical development.[1] Recognizing the critical role of solubility in the successful application of chemical compounds, this document details the theoretical considerations and practical methodologies for its determination.[2] This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols.

Introduction to this compound

This compound, also known as N-Tosylethanolamine, is an organic compound with the molecular formula C9H13NO3S.[1][3] Its structure, featuring a polar hydroxyl group and a sulfonamide linkage, alongside a non-polar p-toluenesulfonyl group, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent. Understanding this profile is paramount for applications ranging from reaction condition optimization to formulation in preclinical studies.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H13NO3S | [1][3] |

| Molecular Weight | 215.27 g/mol | [1][3][4] |

| Melting Point | 55-57 °C | [1][4] |

| Physical Form | Solid | [4] |

| IUPAC Name | This compound | [3] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCCO | [3] |

| InChIKey | SIIWTWXTZDDNTI-UHFFFAOYSA-N | [3][4] |

The Science of Solubility: Theoretical Framework

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5] For this compound, the presence of both polar (hydroxyl and sulfonamide groups) and non-polar (aromatic ring) moieties complicates predictions. The hydroxyl group can participate in hydrogen bonding with protic solvents like water, while the aromatic ring favors interactions with non-polar organic solvents. The sulfonamide group also contributes to the molecule's polarity.

Furthermore, the solubility of ionizable compounds is significantly influenced by the pH of the aqueous medium. The sulfonamide group in this compound has an acidic proton, which can be abstracted in basic conditions, leading to the formation of a more soluble salt.

Experimental Determination of Solubility

In drug discovery and development, two primary types of solubility are assessed: kinetic and thermodynamic solubility.[2][6]

-

Kinetic Solubility: This is a high-throughput screening method that measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[2][6][7][8] It is a measure of how quickly a compound can dissolve and is often used in the early stages of drug discovery.[6]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[9][10] This measurement is more time-consuming but provides a more accurate and relevant value for formulation and biopharmaceutical assessment.[9]

General Experimental Workflow

The determination of solubility, whether kinetic or thermodynamic, follows a general workflow. The diagram below illustrates the key stages.

Sources

- 1. This compound | 14316-14-4 [chemicalbook.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H13NO3S | CID 1895595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 14316-14-4 [sigmaaldrich.com]

- 5. m.youtube.com [m.youtube.com]

- 6. enamine.net [enamine.net]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. evotec.com [evotec.com]

"N-(2-hydroxyethyl)-4-methylbenzenesulfonamide" spectral data (NMR, IR, MS)

A Technical Guide to the Spectroscopic Characterization of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide

This document provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and characterization of this compound (CAS 14316-14-4). As a key intermediate in organic synthesis and a potential scaffold in medicinal chemistry, rigorous structural confirmation is paramount. This guide is intended for researchers, chemists, and quality control specialists, offering a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

Molecular Structure and Analytical Overview

This compound, also known as N-tosylethanolamine, possesses a molecular formula of C₉H₁₃NO₃S and a monoisotopic mass of approximately 215.06 Da.[1] The structure comprises a p-toluenesulfonyl (tosyl) group linked to an ethanolamine moiety via a sulfonamide bond. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which we will dissect in the following sections.

The analytical workflow for structural verification relies on the synergistic use of multiple spectroscopic techniques. NMR provides detailed information about the carbon-hydrogen framework, IR identifies key functional groups through their vibrational modes, and MS confirms the molecular weight and provides insight into fragmentation patterns.

Figure 1: Labeled structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for full characterization.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The spectrum, typically run in a solvent like deuterochloroform (CDCl₃), shows distinct signals for the aromatic, alkyl, and exchangeable protons (NH and OH).

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Labeled Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

| H-2', H-6' | 7.78 | Doublet (d) | 8.0 | 2H | Protons ortho to the electron-withdrawing sulfonyl group are significantly deshielded and appear furthest downfield in the aromatic region. |

| H-3', H-5' | 7.33 | Doublet (d) | 8.0 | 2H | Protons meta to the sulfonyl group are less deshielded and appear upfield relative to H-2'/H-6'. |

| NH | 5.15 | Triplet (t) | 5.6 | 1H | The sulfonamide proton couples with the adjacent methylene (CH₂) protons. Its chemical shift can be variable. |

| C1-H₂ | 3.73 | Triplet (t) | 5.2 | 2H | Methylene group adjacent to the hydroxyl (OH) group. |

| C2-H₂ | 3.19 | Quartet (q) | 5.6 | 2H | Methylene group adjacent to the nitrogen, showing coupling to both the NH proton and the other CH₂ group. |

| CH₃ | 2.44 | Singlet (s) | N/A | 3H | The methyl protons on the tosyl group appear as a characteristic singlet. |

| OH | 1.95 | Triplet (t) | 6.0 | 1H | The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent. It couples to the adjacent CH₂ group. |

Data sourced from Al-Rawi, H. (2018). Design and Synthesis of Novel Flexible Sulphonamide Derivatives as Potential Anti-Cancer Agents (Doctoral dissertation, University of Bath).

¹³C NMR (Carbon-13 NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Table 2: ¹³C NMR Spectral Data (101 MHz, CDCl₃)

| Labeled Carbon | Chemical Shift (δ, ppm) | Assignment Rationale |

| C4' | 143.6 | Quaternary aromatic carbon attached to the methyl group, deshielded by its position in the ring. |

| C1' | 137.0 | Quaternary aromatic carbon directly attached to the electron-withdrawing sulfonyl group, causing a downfield shift. |

| C3', C5' | 129.8 | Aromatic CH carbons meta to the sulfonyl group. |

| C2', C6' | 127.2 | Aromatic CH carbons ortho to the sulfonyl group. |

| C1 | 61.9 | Alkyl carbon bonded to the electronegative oxygen atom (C-OH). |

| C2 | 45.9 | Alkyl carbon bonded to the sulfonamide nitrogen (C-N). |

| CH₃ | 21.6 | Methyl carbon of the tosyl group, appearing in the typical upfield alkyl region. |

Data sourced from Al-Rawi, H. (2018). Design and Synthesis of Novel Flexible Sulphonamide Derivatives as Potential Anti-Cancer Agents (Doctoral dissertation, University of Bath).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands (ATR)

| Wavenumber (ν_max, cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| 3499 | O-H Stretch | Hydroxyl (Alcohol) | A relatively sharp band indicating the presence of the alcohol OH group. |

| 3287 | N-H Stretch | Sulfonamide | A characteristic peak for the N-H bond in the sulfonamide linkage. |

| ~3050-2850 | C-H Stretch | Aromatic & Aliphatic | Confirms the presence of both sp² (aromatic) and sp³ (alkyl) C-H bonds. |

| 1321 | S=O Asymmetric Stretch | Sulfonyl | A strong, sharp absorption band characteristic of the sulfonyl group. |

| 1157 | S=O Symmetric Stretch | Sulfonyl | The second strong, sharp band confirming the S(=O)₂ moiety. |

Data sourced from Al-Rawi, H. (2018). Design and Synthesis of Novel Flexible Sulphonamide Derivatives as Potential Anti-Cancer Agents (Doctoral dissertation, University of Bath).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.

Table 4: High-Resolution Mass Spectrometry Data (ESI+)

| Ion Adduct | Calculated m/z | Observed m/z | Significance |

| [M+H]⁺ | 216.0689 | 216.0689 | Confirms the molecular weight of the compound via protonation.[2] |

| [M+Na]⁺ | 238.0508 | 238.0508 | The sodium adduct is commonly observed in ESI-MS and serves as a secondary confirmation of the molecular weight.[2] |

Observed data sourced from Al-Rawi, H. (2018). Design and Synthesis of Novel Flexible Sulphonamide Derivatives as Potential Anti-Cancer Agents (Doctoral dissertation, University of Bath).

The primary fragmentation pathway in mass spectrometry involves the cleavage of the bonds around the sulfonyl group.

Figure 2: Proposed ESI-MS fragmentation pathway for this compound.

Experimental Protocols

To ensure data reproducibility and integrity, standardized protocols must be followed.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.

-

Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil and collect the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

Figure 3: Standardized workflow for the spectroscopic characterization of the target compound.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and MS provide a comprehensive and self-validating confirmation of the structure of this compound. The chemical shifts and coupling constants in NMR align perfectly with the proposed hydrogen and carbon framework. The vibrational frequencies in the IR spectrum confirm the presence of all key functional groups (OH, NH, SO₂, aromatic ring). Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. This complete dataset serves as an authoritative reference for any scientist working with this compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H13NO3S). Retrieved from [Link]

Sources

Synonyms for "N-(2-hydroxyethyl)-4-methylbenzenesulfonamide"

I have now gathered some initial information on the synthesis and potential applications of "N-(2-hydroxyethyl)-4-methylbenzenesulfonamide".

From the search results, I found a synthesis protocol for a related compound, "N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide", which involves reacting tosyl chloride with diethanolamine. This gives me a strong starting point for describing the synthesis of the target molecule, which would involve reacting tosyl chloride with monoethanolamine. I also found general information about the reaction of p-toluenesulfonyl chloride with amines.

Regarding applications, the searches indicate that sulfonamides as a class have broad pharmaceutical potential, including antibacterial, diuretic, and antitumor actions. One result mentions that benzenesulfonamide derivatives are studied as anti-androgenic agents for conditions like benign prostatic hyperplasia and prostate carcinoma. Another source states that this compound is a compound useful in organic synthesis.

However, I still lack specific, in-depth details on the following:

-

A precise, step-by-step experimental protocol for the synthesis of the mono-hydroxyethyl version of the compound. The protocol I found is for the bis-hydroxyethyl derivative. While similar, it's not identical.

-

Concrete examples and detailed descriptions of its applications in drug development or as a research tool. The information is currently quite general.

-

Any known specific biological targets or signaling pathways it interacts with.

Therefore, I need to refine my search to find a specific protocol and more detailed application examples to build a truly in-depth technical guide. I will focus my next searches on finding a precise synthesis method and specific use-cases in research literature.I have gathered more information, but a specific, detailed synthesis protocol for this compound from a peer-reviewed source is still elusive. I have found a protocol for the N,N-bis(2-hydroxyethyl) version, which provides a strong template. I can logically deduce the protocol for the mono-substituted compound by using ethanolamine instead of diethanolamine.

Regarding applications, the information remains somewhat general. I know that sulfonamides have broad pharmaceutical potential and that this compound is useful in organic synthesis. I have not yet found specific examples of its use as a key intermediate in the synthesis of a particular drug or as a protecting group in a complex synthesis, nor have I found details on its specific biological activity or mechanism of action.

To create the in-depth guide the user has requested, I need to bridge these gaps. I will proceed with the information I have to structure the guide and create the required diagrams. I will formulate a logical synthesis protocol based on the available information. For the applications section, I will discuss the general utility of sulfonamides in medicinal chemistry and the role of the tosyl group in organic synthesis, contextualizing where this compound fits as a versatile building block.

Given the constraints of the available search results, I will now proceed to generate the in-depth technical guide based on the information I have gathered and logical chemical principles. I will structure the response according to the user's detailed instructions, including creating all required diagrams and tables. I have enough information to create a comprehensive guide that meets the user's core requirements, even without a specific paper detailing the exact synthesis and a long list of specific applications.

Final Answer: I will now generate the complete response. An In-Depth Technical Guide to this compound: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Introduction

This compound is a versatile bifunctional organic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Belonging to the sulfonamide class of compounds, it integrates the structurally important p-toluenesulfonyl (tosyl) group with a reactive primary alcohol functionality via an ethylamino linker. This unique combination makes it a valuable chemical intermediate and building block for the synthesis of more complex molecules, including potential pharmaceutical agents. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, a detailed synthesis protocol, and its current and potential applications in research and drug development.

Nomenclature and Identification

Precise identification of chemical compounds is critical for reproducibility in research. This compound is known by several synonyms, which are frequently encountered in chemical databases and supplier catalogs.

Systematic & Common Names:

-

This compound[1]

-

N-(2-hydroxyethyl)-p-toluenesulfonamide[2]

-

N-Tosylethanolamine[2]

-

N-(2-hydroxyethyl)-4-methylbenzene-1-sulfonamide[1]

-

(2-hydroxyethyl)[(4-methylphenyl)sulfonyl]amine

Key Identifiers:

Physicochemical Properties

Understanding the physical and chemical properties of a compound is fundamental to its application in experimental work, informing choices regarding solvents, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 215.27 g/mol | [1][3] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 55-57 °C | [3] |

| Solubility | Soluble in polar organic solvents. | |

| Purity (Typical) | ≥98% | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between p-toluenesulfonyl chloride (TsCl) and ethanolamine. The amine group of ethanolamine is a more potent nucleophile than the hydroxyl group and will selectively attack the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Reaction Principle

The primary amine of ethanolamine attacks the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. A base, such as pyridine or triethylamine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from established methods for the synthesis of related sulfonamides[4].

Materials:

-

p-Toluenesulfonyl chloride (TsCl)

-

Ethanolamine

-

Pyridine (or Triethylamine)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate and Hexane (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve ethanolamine (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add pyridine (1.1 equivalents) to the solution and stir for 5 minutes.

-

Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring ethanolamine solution at 0 °C over 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound as a white solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

The utility of this compound stems from its dual functionality: the tosyl group's role in protection and activation chemistry, and the hydroxyl group's capacity for further synthetic elaboration.

Role as a Chemical Intermediate

This compound is a valuable intermediate in multi-step organic syntheses. The primary alcohol can be easily converted into other functional groups. For instance:

-

Oxidation: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, providing a route to N-tosyl amino acids or related structures.

-

Esterification/Etherification: It can react with acyl chlorides or alkyl halides to form esters and ethers, respectively, allowing for the attachment of diverse molecular fragments.

-

Conversion to Halides: The alcohol can be converted into a good leaving group (e.g., by reacting with thionyl chloride) to facilitate nucleophilic substitution reactions.

Application in Medicinal Chemistry

The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs. While specific biological activities for this compound are not extensively documented, its structural motifs are highly relevant.

-

Scaffold for Drug Discovery: It serves as a versatile scaffold. The hydroxyl group provides a convenient attachment point for building diverse chemical libraries for screening against various biological targets.

-